1-(1H-pyrazol-3-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
786700-16-1 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O/c11-7-2-1-5-10(7)6-3-4-8-9-6/h3-4H,1-2,5H2,(H,8,9) |
InChI Key |
JAFQJJMOKIUWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=NN2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1h Pyrazol 3 Yl Pyrrolidin 2 One and Its Analogs
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 1-(1H-pyrazol-3-yl)pyrrolidin-2-one, the most logical disconnection is at the N-C bond between the pyrazole (B372694) and pyrrolidinone rings. This suggests two primary synthetic approaches: forming the N-aryl bond as the final step or constructing one of the heterocyclic rings onto the other pre-formed ring.
A primary retrosynthetic disconnection of the target molecule reveals two key synthons: a pyrazole anion (or equivalent) and a 2-halopyrrolidinone or a similar electrophilic pyrrolidinone derivative. Alternatively, one could envision a pathway where the pyrrolidinone ring is formed from a precursor already bearing the pyrazole moiety. researchgate.net
Direct N-Alkylation/Arylation Strategies
Direct N-alkylation or N-arylation represents a common and straightforward approach to synthesizing N-substituted heterocycles. nih.govgoogle.comsemanticscholar.org
Coupling of Pyrrolidin-2-one with Pyrazole Derivatives
The direct coupling of pyrrolidin-2-one with a suitable pyrazole derivative is a primary method for forming the desired N-C bond. This typically involves the deprotonation of pyrrolidin-2-one with a strong base to form the corresponding lactam anion, which then acts as a nucleophile, attacking an electrophilic pyrazole species.
A common strategy involves the reaction of a pyrazole bearing a good leaving group, such as a halogen, with the pyrrolidinone anion. Alternatively, the pyrazole itself can be deprotonated and reacted with an electrophilic pyrrolidinone derivative. semanticscholar.org The choice of base and reaction conditions is critical to avoid side reactions and ensure regioselectivity, especially with unsymmetrically substituted pyrazoles. semanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Ref. |
| Pyrrolidin-2-one | 3-Halopyrazole | NaH | DMF | This compound | semanticscholar.org |
| 1-Cbz-prolinol mesylate | Pyrazole | NaH | DMF | 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | semanticscholar.org |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | N-alkylated pyrazole | semanticscholar.org |
Catalytic Approaches for N-C Bond Formation (e.g., Palladium-catalyzed cross-coupling)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing C-N bonds. nih.govberkeley.eduyoutube.com The Buchwald-Hartwig amination, for instance, allows for the coupling of an amine (in this case, pyrrolidin-2-one) with an aryl halide (a halopyrazole). nih.govnih.gov This method often offers milder reaction conditions and broader substrate scope compared to traditional N-arylation methods. acs.org
The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. Different phosphine (B1218219) ligands can be employed to tune the reactivity and selectivity of the catalytic system. While highly effective for many N-arylations, the application to lactams like pyrrolidin-2-one can sometimes be challenging due to the lower nucleophilicity of the lactam nitrogen compared to acyclic amines. nih.govnih.gov
| Aryl Halide | Amine/Lactam | Catalyst | Ligand | Base | Product | Ref. |
| Aryl Bromide | γ-N-arylamino alkene | Pd(0) | Monophosphine | Base | N-aryl-2-benzyl pyrrolidine (B122466) | nih.gov |
| Aryl Iodide | Pyrrolidine/Piperidine (B6355638) | Pd catalyst | 8-AQ amide | - | C(4)-arylated heterocycle | acs.org |
Cyclization Reactions Incorporating Pyrrolidinone and Pyrazole Units
An alternative to forming the N-C bond directly is to construct one of the heterocyclic rings from a precursor that already contains the other ring.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. nih.govresearchgate.netnih.gov An MCR approach to this compound could involve, for example, the reaction of a pyrazole-containing amine, an aldehyde, and a dicarbonyl compound in a one-pot synthesis. mdpi.comrloginconsulting.com The Ugi and Passerini reactions are well-known MCRs that can be adapted for the synthesis of lactams. rloginconsulting.com The key advantage of MCRs is their atom economy and the ability to generate molecular diversity quickly. researchgate.net
| Reactants | Catalyst/Conditions | Product | Ref. |
| 1H-pyrazole-4-carbaldehyde, active methylenes, malononitrile (B47326) | Pyrrolidine-acetic acid, microwave | Fused pyran-pyrazole derivatives | mdpi.com |
| Ethyl acetoacetate, hydrazines, imidazole | Water | Pyrazole compounds | nih.gov |
| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, phenylhydrazine | Copper sulfate (B86663) pentahydrate | Pyrazolyl pyrazol-3-one | researchgate.net |
Intramolecular Cyclization Pathways for Pyrrolidinone Ring Formation
This strategy involves synthesizing a linear precursor that contains the pyrazole moiety and a chain that can be cyclized to form the pyrrolidinone ring. researchgate.netrsc.orgacs.org For instance, a pyrazolyl-substituted gamma-amino acid or its corresponding ester can undergo intramolecular cyclization to yield the desired this compound. researchgate.netorganic-chemistry.org This cyclization can be promoted by heat or by using coupling agents that facilitate amide bond formation. This approach offers excellent control over the regiochemistry of the final product.
Radical cyclizations of N-allyl-N-(pyrazolyl)acrylamides or related compounds can also be employed to construct the pyrrolidinone ring. acs.org These reactions are typically initiated by a radical initiator and proceed through a 5-exo-trig cyclization.
| Precursor | Reaction Type | Product | Ref. |
| γ-(N-Arylamino)alkene | Palladium-catalyzed carboamination | N-aryl-2-allyl pyrrolidine | nih.gov |
| N-sulfonyl alkenyl amide | Iridium/chiral diene catalyzed asymmetric cyclization | 2-pyrrolidone derivatives | researchgate.net |
| N-Aryl sulphonyl-N-allyl 3-bromoalanine | Intramolecular radical cyclization | 4-Substituted L-proline | acs.org |
Intermolecular Cyclization Strategies for Pyrazole Ring Construction
The construction of the pyrazole ring, a key component of the target molecule, is most commonly achieved through intermolecular cyclization strategies, primarily based on [3+2] cycloaddition reactions. These methods involve the reaction of a three-carbon (C3) building block with a two-nitrogen (N-N) unit, typically a hydrazine (B178648) derivative.
The most classic and widely utilized method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can sometimes be a challenge, potentially yielding mixtures of isomers.
Modern variations of this fundamental strategy employ a diverse range of C3 synthons and hydrazine precursors to achieve higher efficiency and control. For instance, α,β-unsaturated ketones and aldehydes can serve as the C3 component, reacting with hydrazines in the presence of an oxidizing agent or through a tandem Michael addition-cyclization sequence. Another significant approach is the 1,3-dipolar cycloaddition of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes or alkenes serving as alkyne surrogates.
Key intermolecular strategies for pyrazole synthesis are summarized in the table below.
| C3 Synthon | N-N Synthon | Reaction Type | Notes |
| 1,3-Diketones / β-Ketoesters | Hydrazine / Substituted Hydrazines | Knorr Condensation | A foundational and versatile method. |
| α,β-Unsaturated Carbonyls (Chalcones) | Hydrazine / Arylhydrazines | Michael Addition-Cyclization | Often requires an oxidant or specific reaction conditions for aromatization. |
| Enaminones | Aryl Hydrazines | Condensation-Cyclization | Provides high regioselectivity and yield. |
| Hydrazonoyl Halides | Alkenes / Alkynes | 1,3-Dipolar Cycloaddition | Generates nitrile imine dipole in situ for reaction. |
| Diazoacetates | Carbonyl Compounds | [3+2] Cycloaddition | An organocatalytic approach using secondary amines. |
Novel Synthetic Routes and Green Chemistry Considerations
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient routes to pyrazole-containing compounds. These novel methods emphasize green chemistry principles, such as the use of solvent-free conditions, alternative energy sources like microwaves, and the development of highly efficient catalysts.
Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis by reducing chemical waste, simplifying workup procedures, and often accelerating reaction rates. The synthesis of pyrazole derivatives has been successfully achieved using these methods. One approach involves a four-component reaction between aldehydes, ethyl acetoacetate, hydrazine hydrate (B1144303), and malononitrile under solvent-free conditions, catalyzed by a reusable acidic ionic liquid. Another green method employs tetrabutylammonium (B224687) bromide (TBAB) as a recyclable catalytic medium for a three-component synthesis of highly functionalized pyrazoles at room temperature. These solvent-free protocols not only offer environmental benefits but also demonstrate high yields and operational simplicity.
| Method | Reactants | Catalyst/Medium | Key Advantage |
| Four-Component Reaction | Benzaldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Acidic Ionic Liquid | High yields, reusable catalyst, easy work-up. |
| Three-Component Reaction | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium Bromide (TBAB) | Environment-friendly, good yields, catalyst is recoverable. |
| Cyclocondensation | β-Keto ester, Hydrazine | None (Neat Reaction) | High speed, high regioselectivity, one-pot approach. |
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, improved yields, and often enhanced product purity compared to conventional heating methods. The synthesis of pyrazoles is particularly amenable to this technology. For example, the cyclocondensation of chalcone (B49325) derivatives with hydrazine hydrate to form pyrazoles can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. Similarly, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under solvent-free, microwave-assisted conditions efficiently produces pyrazole products with better yields and shorter reaction times than conventional heating. This high-speed synthesis is highly valuable for rapid library generation in drug discovery.
| Reactants | Solvent/Conditions | Power/Temp | Time | Yield | Reference |
| Quinolin-2(1H)-one based α,β-unsaturated ketones, Arylhydrazines | Acetic Acid | 360 W / 120 °C | 7–10 min | 68–86% | |
| Chalcones, Hydrazine hydrate | Glacial Acetic Acid | 280 W | 10 min | Not specified | |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-Free | Varied | 6-12 min | Good | |
| Phenyl glycidyl (B131873) ether, Pyrazole | Solvent-Free | 120 °C | 1 min | 73% |
The development of novel catalysts is central to modern synthetic strategies, enabling reactions with higher efficiency, selectivity, and broader substrate scope under milder conditions.
Metal-catalyzed synthesis of pyrazoles often involves copper, palladium, silver, or rhodium complexes. Copper salts, for instance, are effective catalysts for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones and for the oxidative coupling of phenylhydrazones with maleimides. Silver-catalyzed reactions have been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides. These metal-catalyzed methods provide access to complex pyrazole structures that may be difficult to obtain through traditional condensation reactions.
Organocatalysis offers a metal-free alternative, utilizing small organic molecules to catalyze transformations. For pyrazole synthesis, secondary amines like pyrrolidine have been shown to catalyze an inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, affording substituted pyrazoles with high regioselectivity. Chiral phosphoric acids have been used for the atroposelective arylation of 3-aryl-5-aminopyrazoles with quinone derivatives, yielding axially chiral products with high enantioselectivity. Furthermore, cinchona alkaloids have been employed as organocatalysts in the enantioselective synthesis of pyrano[2,3-c]pyrazoles through tandem Michael addition and Thorpe-Ziegler type reactions.
| Catalyst Type | Catalyst Example | Reaction | Reference |
| Metal-catalyzed | CuCl, Cu(OAc)₂, CuOTf | Oxidative Coupling / Cyclization | |
| Metal-catalyzed | Ag(I) salts | Nucleophilic addition/cyclization | |
| Organocatalysis | Secondary Amines (e.g., Pyrrolidine) | [3+2] Cycloaddition | |
| Organocatalysis | Cinchona Alkaloids | Tandem Michael addition-Thorpe-Ziegler | |
| Organocatalysis | Chiral Phosphoric Acid | Atroposelective Arylation |
Stereoselective Synthesis of Enantiopure Analogs
The creation of enantiopure compounds is critical in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The stereoselective synthesis of analogs of this compound focuses primarily on establishing the chiral center within the pyrrolidinone ring. Synthetic methods are broadly classified into two categories: those that start from a pre-existing chiral molecule (the chiral pool approach) and those that create the stereocenter during the reaction sequence using a chiral catalyst or auxiliary.
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of the pyrrolidinone core from achiral or racemic precursors. This field has been heavily influenced by the development of organocatalysis and transition-metal catalysis.
Organocatalysis, particularly using proline and its derivatives, is a cornerstone of asymmetric pyrrolidine synthesis. For example, diarylprolinol silyl (B83357) ethers are highly effective catalysts for asymmetric Michael additions of aldehydes to nitroalkenes, a
Chiral Auxiliary Approaches
The asymmetric synthesis of this compound and its analogs can be strategically achieved through the use of chiral auxiliaries. This methodology relies on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer or diastereomer. After the key stereocenter-forming step, the auxiliary is typically removed. While direct chiral auxiliary-mediated synthesis of this compound is not extensively documented, analogous strategies involving substrate-controlled diastereoselective reactions provide a clear pathway to chiral pyrrolidin-2-ones bearing a pyrazole substituent.
One such approach involves the reaction of 3-aroyl-3,4-dihydro-2H-pyran-2,4-diones with pyrazole-containing hydrazides. In this method, the chirality is introduced through the hydrazide component, which acts as a chiral precursor, guiding the formation of specific diastereomers of the resulting pyrazole-substituted pyrrolidin-2-one.
A notable synthesis involves the reaction of 5-(het)aryl-3-hydroxy-5-oxo-3-pentenoic acid hydrazides with 2,4-pentanedione and p-toluenesulfonic acid in methanol. This reaction proceeds via a cascade of transformations, including the formation of a pyrazole ring and subsequent cyclization to the pyrrolidin-2-one core, to yield 3(5)-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-hetarylpyrrolidin-2-ones. The stereochemical outcome of this reaction is controlled by the inherent chirality of the starting hydrazide, resulting in the formation of specific diastereomers.
For instance, the synthesis of (3R,4S)-3-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(pyridin-3-yl)pyrrolidin-2-one has been reported with a yield of 71%. nih.gov Similarly, the synthesis of (4R,5R)-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(4-methoxyphenyl)pyrrolidin-2-one and (4R,5R)-4-(4-chlorophenyl)-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one has been achieved in yields of 71% and 72%, respectively. nih.gov The relative configurations of the chiral centers in these products were determined, demonstrating the diastereoselectivity of the reaction.
The following table summarizes the research findings for the synthesis of various 4-hetaryl-2-pyrrolidones containing a pyrazole ring.
| Compound | Starting Hydrazide | Yield (%) | Melting Point (°C) |
| (3R,4S)-3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-(pyridin-3-yl)pyrrolidin-2-one | 1e | 71 | 148–150 |
| (4R,5R)-5-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-(4-methoxyphenyl)pyrrolidin-2-one | 2c | 71 | 172–174 |
| (4R,5R)-4-(4-Chlorophenyl)-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one | 2d | 72 | 210–212 |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and confirm the specific isomer formed during synthesis.
Elucidation of Regio- and Stereochemistry
The primary challenge in the synthesis of N-aryl or N-heteroaryl lactams is determining the exact point of attachment, or regiochemistry. In the case of 1-(1H-pyrazol-3-yl)pyrrolidin-2-one , the pyrrolidinone ring could theoretically attach to different positions of the pyrazole (B372694) ring. The chemical name specifies attachment at the C3 position of the pyrazole. However, pyrazole itself exists in a tautomeric equilibrium, which can complicate substitution patterns.
While the parent compound This compound is achiral, many of its derivatives are chiral. For these, NMR in the presence of chiral solvating agents or the synthesis of diastereomeric derivatives can be used to determine enantiomeric purity and assign relative stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Note: These are generalized predicted values. Actual experimental values can vary based on solvent and concentration.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| Pyrrolidinone-C2 (C=O) | - | ~175 | Carbonyl carbon |
| Pyrrolidinone-C3 (-CH₂) | ~2.5 | ~30 | Methylene (B1212753) adjacent to C=O |
| Pyrrolidinone-C4 (-CH₂) | ~2.1 | ~18 | Methylene |
| Pyrrolidinone-C5 (-CH₂) | ~3.6 | ~45 | Methylene adjacent to Nitrogen |
| Pyrazole-C3 | - | ~148 | Carbon attached to pyrrolidinone |
| Pyrazole-C4 (-CH=) | ~6.3 | ~105 | Vinyl proton/carbon |
| Pyrazole-C5 (-CH=) | ~7.5 | ~130 | Vinyl proton/carbon |
| Pyrazole-N1H | ~12-13 | - | Amide/Aromatic NH |
Dynamic NMR Studies (if applicable)
For molecules with restricted bond rotation or tautomeric equilibria, dynamic NMR (DNMR) studies can provide valuable kinetic and thermodynamic information. While specific DNMR studies on This compound are not prominently reported in the literature, this technique could be applied to investigate the rotation around the C3-N bond connecting the two rings. If the rotational barrier is significant, one might observe broadening or splitting of NMR signals at low temperatures. This would be indicative of slow conformational exchange on the NMR timescale.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, typically to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula. For This compound , the expected elemental composition is C₇H₉N₃O. HRMS analysis would be used to confirm this formula, distinguishing it from any other combination of atoms that might have the same nominal mass.
Table 2: HRMS Data for this compound
| Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₇H₉N₃O | [M+H]⁺ | 152.0818 | Typically within 5 ppm of calculated |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. The resulting fragmentation pattern is a roadmap of the molecule's structure. In a tandem mass spectrometry (MS/MS) experiment, the molecular ion (e.g., [M+H]⁺) is selected and fragmented. For This compound , expected fragmentation pathways would include:
Loss of CO: A common fragmentation for lactams, leading to a fragment corresponding to the loss of 28 Da.
Cleavage of the Pyrrolidinone Ring: Breaking of the C-C and C-N bonds within the five-membered lactam ring.
Cleavage of the Pyrazole Ring: Fragmentation of the pyrazole ring, often initiated by the loss of N₂ or HCN.
Analysis of these fragments helps to piece together the original structure, confirming the connectivity of the pyrazole and pyrrolidinone components.
X-ray Crystallography
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography gives an unambiguous picture of the molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional position of every atom in the molecule, providing exact bond lengths, bond angles, and intermolecular interactions.
For This compound , an X-ray crystal structure would serve as the ultimate proof of its constitution, confirming the C3-N linkage between the pyrazole and pyrrolidinone rings without ambiguity. mdpi.comresearchgate.net It would also reveal the planarity of the rings and the dihedral angle between them. Although specific crystal structure data for the parent compound is not widely published, related structures in the pyrazolopyrrolidinone family have been characterized, confirming the general structural motifs predicted by other spectroscopic methods. acs.orgnih.gov
Determination of Solid-State Molecular Conformation and Packing
The three-dimensional arrangement of this compound molecules in a crystal lattice would be determined using single-crystal X-ray diffraction. This technique would reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
Expected Conformation:
Pyrrolidinone Ring: The five-membered pyrrolidinone ring is not planar. It would likely adopt an envelope or a twisted conformation to minimize steric strain. In an envelope conformation, one atom would be out of the plane formed by the other four.
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is expected to be largely planar.
Relative Orientation: The dihedral angle between the plane of the pyrazole ring and the mean plane of the pyrrolidinone ring would be a key feature of the molecular conformation. This orientation is influenced by steric hindrance and the formation of intermolecular interactions.
Crystal packing, or how individual molecules arrange themselves in the crystal, would also be elucidated. This arrangement is governed by the drive to maximize stabilizing intermolecular forces.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The molecular structure of this compound contains key functional groups capable of forming significant intermolecular interactions, which dictate the crystal packing and influence physical properties like melting point and solubility.
Hydrogen Bond Donor: The N-H group on the pyrazole ring is a primary hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the pyrrolidinone ring is a strong hydrogen bond acceptor. The nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netnih.govgoogle.comnih.gov For this compound, these spectra would provide a unique "fingerprint." google.com
Expected Vibrational Bands: A detailed analysis, often supported by computational calculations like Density Functional Theory (DFT), would be required for a precise assignment of all vibrational modes. mdpi.com However, the key functional groups would produce characteristic bands in the following regions:
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| N-H (Pyrazole) | Stretching | 3200 - 3500 | IR |
| C-H (Aromatic/Alkane) | Stretching | 2850 - 3100 | IR, Raman |
| C=O (γ-Lactam) | Stretching | 1650 - 1700 | Strong in IR |
| C=N, C=C (Pyrazole) | Stretching | 1400 - 1600 | IR, Raman |
| C-N | Stretching | 1200 - 1350 | IR |
The exact position of the C=O stretching band is sensitive to its environment; involvement in strong hydrogen bonding typically shifts the peak to a lower wavenumber. The IR spectrum is expected to show a strong absorption for the carbonyl group, while both IR and Raman spectra would be useful for identifying the pyrazole ring vibrations. researchgate.netmdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-(1H-pyrazol-3-yl)pyrrolidin-2-one. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its geometry, stability, and electronic properties.
A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy structure on the potential energy surface. For this compound, this process reveals the preferred bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's conformation and steric interactions.
Table 1: Theoretical Geometric Parameters of this compound (Exemplary Data)
| Parameter | Value |
|---|---|
| C=O Bond Length (Å) | 1.23 |
| N-C(O) Bond Length (Å) | 1.35 |
| Pyrazolyl-N Bond Length (Å) | 1.38 |
| Pyrrolidinone Ring Conformation | Envelope |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Theoretical FMO Analysis and Reactivity Descriptors for this compound (Exemplary Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors on the ESP map indicate regions of varying potential. Red areas typically represent regions of negative electrostatic potential, which are prone to electrophilic attack, while blue areas indicate regions of positive electrostatic potential, susceptible to nucleophilic attack. For this compound, the ESP surface would likely show a region of high negative potential around the carbonyl oxygen of the pyrrolidinone ring, making it a likely site for interaction with electrophiles.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction's feasibility and selectivity.
A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. For the synthesis of this compound, which could potentially be formed through a Michael addition followed by cyclization, transition state analysis can help to elucidate the precise mechanism. Computational methods can locate the transition state structures for each step of the proposed mechanism, providing detailed information about bond breaking and bond formation.
Theoretical and computational methods are instrumental in elucidating the physicochemical properties and potential biological activities of novel chemical entities. For this compound, these studies focus on its dynamic behavior, conformational possibilities, and interactions with potential biological targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational lens to observe the movement and interaction of atoms and molecules over time. mdpi.com This technique is applied to understand the flexibility of the this compound scaffold and its behavior in various environments.
Conformational Analysis and Pseudorotation of the Pyrrolidinone Ring
The five-membered pyrrolidinone ring is not planar. This non-planarity, or puckering, gives rise to a phenomenon known as "pseudorotation," allowing the ring to adopt various low-energy conformations. nih.gov These conformations are typically described as "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar) forms.
A conformational analysis of substituted pyrrolidine (B122466) derivatives indicates that these compounds can populate numerous low-energy states on the potential energy surface (PES). researchgate.net The energy barriers for rotation around flexible bonds are often low (0-5 kcal/mol), suggesting that the molecule can easily interconvert between different conformations to achieve optimal interactions within a biological receptor site. researchgate.net The specific conformation adopted by the pyrrolidinone ring in this compound is influenced by the electronic and steric properties of the attached pyrazole (B372694) ring. The electronegativity of substituents can control the puckering of the ring, favoring specific envelope conformers. nih.gov
Ligand-Target Interaction Dynamics (in silico)
MD simulations are a powerful tool for studying the dynamic interactions between a ligand, such as this compound, and its potential biological targets. These in silico studies can predict the stability of a ligand-protein complex and identify key binding interactions.
While specific MD studies on this compound are not extensively documented, research on related pyrazole and pyrrolidinone derivatives provides a model for how it might behave. For instance, MD simulations performed on pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE) have shown that these compounds can form stable complexes with the enzyme. nih.gov Similarly, simulations on pyrazole-containing compounds have been used to explore their binding modes with targets like carbonic anhydrase and heat shock protein 90α (Hsp90α). nih.govresearchgate.net These studies typically involve docking the compound into the active site of the target protein, followed by MD simulations (often for durations like 50-100 ns) to assess the stability of the binding pose and analyze the network of interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.govnih.gov
Interactive Table: MD Simulation Studies of Related Pyrrolidinone and Pyrazole Derivatives
| Compound Class | Target Protein | Key Findings from MD Simulations | Reference |
|---|---|---|---|
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Showed good binding affinity and formed stable complexes within the active site. | nih.gov |
| Pyrazole-carboxamides | Carbonic Anhydrase (CA) I & II | Compounds exhibited good stability after docking, with minor conformational changes. | nih.gov |
| Pyrazole-containing imides | Heat Shock Protein 90α (Hsp90α) | Explored the most likely binding mode and stability of the ligand-protein complex. | researchgate.net |
| Imidazo[1,2-a]pyridine derivatives | Salt-Inducible Kinase 3 (SIK3) | Provided insights into interactions that lead to isoform selectivity. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational disciplines that correlate a compound's chemical structure with its biological activity. These methods are essential for designing new molecules with improved properties and for predicting their behavior.
Descriptor Calculation and Feature Space Mapping
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these descriptors can be categorized into several types:
Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical Descriptors: Derived from the 3D structure, including molecular surface area and volume.
Electronic Descriptors: Related to the electron distribution, such as dipole moment and partial charges.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, providing information on orbital energies (e.g., HOMO, LUMO).
Physicochemical Descriptors: Properties like lipophilicity (LogP) and polar surface area (PSA).
In a QSAR study of antiarrhythmic pyrrolidin-2-one derivatives, molecular descriptors were obtained through a combination of quantum chemical and molecular modeling calculations. nih.gov While specific descriptors for this compound are not published, data for the structurally similar compound 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol provides examples of predicted physicochemical properties. uni.lu
Interactive Table: Examples of Predicted Descriptors for a Structurally Related Compound
| Descriptor | Predicted Value | Description | Reference |
|---|---|---|---|
| XlogP | -1.1 | A measure of lipophilicity or hydrophobicity. | uni.lu |
| Molecular Formula | C7H11N3O | The elemental composition of the molecule. | uni.lu |
| Monoisotopic Mass | 153.09021 Da | The mass of the molecule with the most abundant isotopes. | uni.lu |
| Predicted CCS ([M+H]+) | 132.3 Ų | The predicted collision cross-section for the protonated molecule, relating to its shape and size. | uni.lu |
Predictive Modeling for in vitro Biological Interactions
Once descriptors are calculated for a series of compounds, statistical methods are used to build a QSAR model. This model is a mathematical equation that relates the descriptors (the independent variables) to the observed biological activity (the dependent variable).
A QSAR model for a series of pyrrolidin-2-one antiarrhythmic agents was able to explain up to 91% of the variance in their activity. nih.gov The model indicated that the activity was primarily dependent on specific descriptors related to the molecule's structure and electronic properties. nih.gov Such models, once developed and validated through various statistical tests (e.g., Leave-One-Out cross-validation, external test sets), can be used to predict the in vitro activity of new, unsynthesized compounds. nih.gov This predictive capability is invaluable in drug discovery, allowing chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. Molecular modeling has also been used to understand how the three-dimensional and structural features of pyrazole derivatives might influence their observed bioactivities against parasites. nih.gov
Chemical Reactivity and Derivatization of 1 1h Pyrazol 3 Yl Pyrrolidin 2 One
Functional Group Interconversions on the Pyrrolidinone Ring
The pyrrolidinone moiety contains two primary sites of reactivity: the carbonyl group and the adjacent α-carbon atom. These sites allow for a range of functional group interconversions.
Carbonyl Reactivity (e.g., Reduction, Amidation)
The lactam carbonyl group in 1-(1H-pyrazol-3-yl)pyrrolidin-2-one is an amide and exhibits characteristic reactivity. Its electrophilicity allows for reactions with strong nucleophiles and reducing agents.
Reduction: The most common transformation of the lactam carbonyl is its complete reduction to a methylene (B1212753) group. This reaction typically requires powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄). The reduction converts the pyrrolidin-2-one ring into a pyrrolidine (B122466) ring, transforming the parent molecule into 1-(1H-pyrazol-3-yl)pyrrolidine. This conversion is a standard procedure for reducing amides to amines. libretexts.org
Amidation and Acyl-Exchange: The term "amidation" in the context of an N-substituted lactam can refer to two distinct processes: ring-opening aminolysis or acyl exchange at the exocyclic nitrogen. N-acyl lactams, such as N-acetyl or N-benzoyl pyrrolidinone, are effective acylating agents. oup.com When treated with primary or secondary amines, these compounds readily undergo an acyl-exchange reaction, transferring their exocyclic acyl group to the reacting amine to form a new amide. oup.com This reactivity suggests that the pyrazole (B372694) substituent, being electronically distinct, could potentially be displaced under certain conditions, although this is less common than reactions on the pyrazole ring itself.
Alternatively, direct nucleophilic attack at the endocyclic lactam carbonyl can lead to ring-opening. This reaction, known as aminolysis, typically results in the formation of a γ-amino amide. libretexts.org For N-acyl lactams, this pathway is observed less frequently but can occur with strong secondary amines like diethylamine (B46881) or pyrrolidine. oup.com
| Reaction Type | Reagents & Conditions | Product Type |
| Reduction | LiAlH₄ in an anhydrous aprotic solvent (e.g., THF) | Pyrrolidine derivative (carbonyl becomes CH₂) |
| Acyl-Exchange | Amine (primary or secondary), heat | New amide + Pyrrolidin-2-one |
| Ring-Opening Aminolysis | Strong secondary amines (e.g., diethylamine) | γ-Amino amide |
Alpha-Carbon Functionalization
The carbon atom alpha to the lactam carbonyl (C3-position) is amenable to functionalization via deprotonation to form an enolate, followed by reaction with an electrophile. While direct examples on this compound are not extensively documented, numerous studies on analogous systems, such as pyroglutamates (which share the γ-lactam core), demonstrate the viability of this approach. nih.gov
The stereoselective alkylation of chiral pyrrolidin-2-ones at the alpha-position is a well-established method for creating substituted pyrrolidine frameworks. researchgate.net For instance, pyroglutamate (B8496135) derivatives can be successfully alkylated at the α-position using various electrophiles, including Baylis-Hillman derived allyl bromides and acetates. nih.govumn.eduresearchwithrowan.com These reactions proceed through the formation of an intermediate enolate, which then attacks the electrophile. nih.gov Furthermore, palladium-catalyzed α-arylation of N-Boc-pyrrolidine highlights another advanced method for functionalizing this position. nih.gov
These analogous reactions strongly suggest that the alpha-carbon of this compound can be deprotonated with a suitable strong base (e.g., lithium diisopropylamide, LDA) and subsequently reacted with various electrophiles to install alkyl, aryl, or other functional groups.
| Functionalization Method | Key Reagents | Type of Group Introduced | Analogous System |
| Alkylation | Strong base (e.g., LDA), Alkyl halide (R-X) | Alkyl | Pyroglutamates nih.govumn.eduresearchwithrowan.com |
| Asymmetric Alkylation | Chiral auxiliary, Base, Electrophile | Alkyl (Stereocontrolled) | Chiral Pyrrolidin-2-ones researchgate.net |
| Arylation | Palladium catalyst, Aryl halide, Base | Aryl | N-Boc-pyrrolidine nih.gov |
Substitution and Modification on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The presence of the pyrrolidinone substituent at the N1 position directs these substitutions primarily to the C4 position. youtube.com Additionally, pre-functionalized pyrazoles (e.g., with halogens) serve as excellent substrates for transition-metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
Halogenation: The direct halogenation of pyrazoles is a straightforward method to introduce a handle for further functionalization. Bromination of 1-substituted pyrazoles typically occurs at the C4 position with high regioselectivity. youtube.comreddit.com Common halogenating agents include bromine (Br₂), N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS).
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.org For 1-substituted pyrazoles, this reaction reliably yields the corresponding 4-formylpyrazole derivative. nih.govarkat-usa.orgigmpublication.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org The resulting aldehyde is a versatile intermediate for further derivatization.
| Reaction | Reagents | Position of Substitution | Product |
| Bromination | Br₂, NBS | C4 | 4-Bromo-1-(1H-pyrazol-3-yl)pyrrolidin-2-one |
| Vilsmeier-Haack | POCl₃, DMF | C4 | 1-(4-Formyl-1H-pyrazol-3-yl)pyrrolidin-2-one |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are widely applied to pyrazole systems. These reactions typically require a pre-installed halogen or triflate on the pyrazole ring, which can be introduced via methods described in section 5.2.1.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. researchgate.netnih.govnih.gov A 4-halo- or 5-halo-1-(1H-pyrazol-3-yl)pyrrolidin-2-one derivative would be an excellent substrate for coupling with various aryl- or vinyl-boronic acids to introduce diverse substituents. Efficient protocols exist for the Suzuki coupling of unprotected haloimidazoles and other nitrogen-rich heterocycles, suggesting that the pyrazole-pyrrolidinone scaffold would be compatible under similar mild conditions. nih.govacs.org
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl moieties onto the pyrazole ring. tandfonline.com 4-Iodo- or 4-bromopyrazole derivatives are common substrates for Sonogashira couplings, reacting with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgtandfonline.comresearchgate.netresearchgate.net
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Typical Catalyst System | Product Functional Group |
| Suzuki-Miyaura | 4-Bromo or 4-Iodo pyrazole | Aryl/Vinyl-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Vinyl |
| Sonogashira | 4-Bromo or 4-Iodo pyrazole | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Amine base | Alkynyl |
Introduction of Diverse Functional Groups
The functionalization strategies described above open avenues for introducing a wide array of chemical moieties onto the pyrazole ring, thereby tuning the properties of the parent molecule.
Formyl Group and its Derivatives: The Vilsmeier-Haack reaction installs a versatile 4-formyl group, which can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into an oxime or imine. igmpublication.orgccspublishing.org.cn
Aryl and Heteroaryl Groups: Suzuki-Miyaura coupling is the premier method for introducing substituted aryl and heteroaryl rings. researchgate.netrsc.org
Alkynyl Groups: Sonogashira coupling provides direct access to 4-alkynylpyrazoles, which can undergo further transformations such as cyclization or reduction. organic-chemistry.orgtandfonline.com
Halogens: Direct halogenation introduces chlorine, bromine, or iodine atoms, which not only modify the electronic properties of the ring but also serve as essential handles for cross-coupling reactions. youtube.com
Other Functional Groups: More advanced methods, such as directed C-H activation or metalation followed by reaction with an electrophile, can introduce other functionalities. For example, pyrazole derivatives can be functionalized with sulfonyl, sulfonamido, and other groups through specialized synthetic routes. nih.gov
Synthesis of Analogs with Varied Substituents
The ability to introduce a variety of substituents on the this compound core is fundamental to exploring its structure-activity relationship (SAR). This involves systematic changes to the size and nature of different parts of the molecule.
Homologation and Chain Extension
Homologation, the incremental increase in molecular size by a repeating chemical unit, and the extension of alkyl chains are established methods for fine-tuning the physicochemical properties of a molecule. These modifications can alter the compound's interaction with its biological target by adjusting its spatial orientation and lipophilicity.
Within the this compound scaffold, the five-membered pyrrolidinone ring can be synthetically altered to a four-membered azetidinone or a six-membered piperidinone ring. The synthesis of related pyrazolyl-azetidinone derivatives has been documented, typically proceeding through the cycloaddition of an appropriate imine with chloroacetyl chloride. niscpr.res.inresearchgate.netrjlbpcs.comresearchgate.netbepls.com This reaction often involves the initial formation of a Schiff base from a pyrazole carbaldehyde and a primary amine, which then undergoes a [2+2] cycloaddition with chloroacetyl chloride in the presence of a base such as triethylamine. niscpr.res.inrjlbpcs.com
Furthermore, the extension of alkyl chains on either the pyrazole or the pyrrolidinone ring can be employed to probe for additional binding pockets on a target protein. A common method for this is the N-alkylation of the pyrazole ring, which can be accomplished by treating the N-unsubstituted pyrazole with an alkyl halide in the presence of a base. researchgate.netimist.magoogle.com The use of phase transfer catalysis has also been reported as an effective method for the N-alkylation of pyrazole derivatives. researchgate.netimist.ma
Bioisosteric Replacements of Substructures
Bioisosteric replacement is a powerful strategy in drug design that involves the substitution of a part of a molecule with a chemically different group that retains similar physical and chemical characteristics. This can lead to improvements in potency, selectivity, and metabolic stability.
The pyrazole moiety of this compound is a candidate for bioisosteric replacement with other five-membered heterocycles like thiazole, triazole, or imidazole. uib.nopreprints.orgnih.gov Such substitutions can significantly alter the molecule's hydrogen bonding capabilities, polarity, and susceptibility to metabolism. For instance, research on cannabinoid receptor antagonists has shown that the 1,5-diarylpyrazole core can be effectively replaced by thiazoles, triazoles, and imidazoles, indicating their validity as bioisosteres for the pyrazole ring.
The pyrrolidinone ring itself can also be a target for bioisosteric modification. While direct examples for this specific compound are not widely reported, the principle of replacing a cyclic lactam with an open-chain amide or other cyclic systems is a well-established practice in medicinal chemistry. For example, in some bioactive molecules, the pyrrolidin-2-one has been successfully replaced with a pyrrolidine-2-thione. nih.gov
Heterocycle Fusion and Scaffold Expansion
The fusion of an additional ring system to the this compound scaffold results in more rigid and conformationally defined analogs. This can lead to enhanced binding affinity and selectivity for a specific biological target.
The pyrazole ring can be fused with other heterocycles to form bicyclic systems. A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines, which can be prepared by the reaction of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or a similar reagent.
The pyrrolidinone ring can also be involved in ring fusion reactions. For instance, fused bicyclopyrazolidines have been synthesized via the reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes. nih.gov Moreover, rhodium-catalyzed annulation reactions of N-aryl pyrazolones with maleimides have been utilized to create spirocyclic and fused pyrazolopyrrolidines. thieme-connect.com These synthetic routes provide access to complex polycyclic structures with well-defined stereochemistry.
| Modification Type | Substructure | Examples of New Structures | Synthetic Methods |
| Homologation | Pyrrolidinone Ring | Pyrazolyl-piperidinones, Pyrazolyl-azetidinones | Ring expansion/contraction reactions, e.g., cycloaddition of imines with chloroacetyl chloride for azetidinones. niscpr.res.inresearchgate.netrjlbpcs.comresearchgate.netbepls.com |
| Chain Extension | Pyrazole Substituents | N-alkylated pyrazole derivatives | N-alkylation with alkyl halides. researchgate.netimist.magoogle.com |
| Bioisosteric Replacement | Pyrazole Ring | Thiazolyl-pyrrolidinones, Triazolyl-pyrrolidinones, Imidazolyl-pyrrolidinones | Synthesis from corresponding heterocyclic precursors. |
| Bioisosteric Replacement | Pyrrolidinone Ring | Open-chain amides, Pyrrolidine-2-thiones | Standard amide coupling reactions, thionation of the lactam. nih.gov |
| Heterocycle Fusion | Pyrazole Ring | Pyrazolo[1,5-a]pyrimidines | Reaction of 3-aminopyrazoles with 1,3-dicarbonyls. |
| Heterocycle Fusion | Pyrrolidinone Ring | Fused bicyclopyrazolidines, Spiro-pyrazolopyrrolidines | Cycloaddition reactions, Rh-catalyzed annulation. nih.govthieme-connect.com |
Biochemical Investigations and Molecular Interactions in Vitro and in Silico
Target Identification and Profiling (In Vitro Assays)
The 1-(1H-pyrazol-3-yl)pyrrolidin-2-one scaffold and its derivatives have been identified as significant structures in the development of enzyme inhibitors, particularly targeting protein kinases. Research has demonstrated that pyrazole-based compounds are versatile pharmacophores for kinase inhibition due to their structural characteristics. nih.gov
One area of investigation involves the inhibition of Protein Kinase R-like endoplasmic reticulum kinase (PERK). Structure-based design has led to the discovery of potent and selective PERK inhibitors based on a 1H-pyrazol-3(2H)-one core. nih.govmedchemexpress.com These compounds are valuable as tool compounds for exploring the biochemical pathways related to PERK. nih.govmedchemexpress.com
Furthermore, derivatives incorporating the pyrazole (B372694) motif have shown potent inhibitory activity against Salt-Inducible Kinases (SIKs), specifically SIK2 and SIK3. acs.orgacs.org For instance, replacing a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group in a series of compounds resulted in a strong increase in potency, achieving single-digit nanomolar to sub-nanomolar inhibition of all SIK isoforms. acs.orgacs.org The pyrazole ring is a common feature in several known SIK inhibitors. acs.orgacs.org
Other kinases targeted by pyrazole-containing molecules include Aurora kinases A and B, and cyclin-dependent kinases (CDKs). mdpi.com Structure-activity relationship (SAR) studies on pyrazole-based compounds have identified potent inhibitors of Aurora A kinase. mdpi.com Similarly, certain pyrazolyl benzimidazoles have demonstrated strong inhibitory effects against both Aurora A and B, with IC₅₀ values in the nanomolar range. mdpi.com
Table 1: Enzyme Inhibition by Pyrazole Derivatives
| Compound Series/Scaffold | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 1H-pyrazol-3(2H)-ones | PERK | Identified as potent and highly selective inhibitors suitable for in vitro pathway exploration. | nih.govmedchemexpress.com |
| 1,6-Naphthyridine with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | SIK1, SIK2, SIK3 | Compound 12 showed potent, single-digit nM to sub-nM inhibition of all SIK isoforms. | acs.orgacs.org |
| Pyrazolyl benzimidazoles | Aurora A/B Kinase | Compound 7 exhibited strong potency with IC₅₀ values of 28.9 nM (Aurora A) and 2.2 nM (Aurora B). | mdpi.com |
| Pyrazole-based derivatives | Aurora A Kinase | Compound 6 was identified as a promising inhibitor with an IC₅₀ value of 0.16 µM. | mdpi.com |
Derivatives structurally related to this compound have been synthesized and evaluated for their affinity to cannabinoid receptors (hCB1 and hCB2). In a study of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, binding affinities were determined through competitive binding assays using reference compounds. nih.gov The results indicated that specific substitutions on the pyrazole and carboxamide portions of the molecules could modulate both the potency and selectivity for CB1 and CB2 receptors. nih.gov
One derivative, compound 30, emerged as a highly potent hCB1 ligand with a Kᵢ value of 5.6 nM. nih.gov Another compound, number 26, was identified as the most selective ligand for the hCB1 receptor, showing a selectivity index (Kᵢ (CB2)/Kᵢ (CB1)) of 140.7. nih.gov Molecular modeling studies suggested that a hydrogen bond between the carbonyl oxygen of these ligands and a key residue (K3.28(192)) in the receptor contributes to their high affinity. nih.gov
Further research into 1,3-disubstituted pyrazole derivatives identified them as partial agonists for the hCB1 receptor. nih.gov These studies highlight the pyrazole core as a viable scaffold for developing receptor-specific ligands, with the potential to fine-tune activity through chemical modification. nih.gov
Table 2: Cannabinoid Receptor Binding Affinity of Pyrazole Derivatives
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity (Kᵢ CB2 / Kᵢ CB1) | Reference |
|---|---|---|---|---|
| Compound 30 | hCB1 | 5.6 nM | Not specified as most selective | nih.gov |
| Compound 26 | hCB1 | Not specified | 140.7 | nih.gov |
Pyrazole derivatives have been shown to influence fundamental cellular processes such as cell cycle progression and apoptosis in various cell lines. nih.govnih.gov One novel pyrazole compound, PTA-1, was found to induce cell cycle arrest and apoptosis. nih.gov This compound also disrupts microtubule organization by inhibiting tubulin polymerization, a key mechanism for its cytotoxic effects in cell lines. nih.govnih.gov
In studies using A549 cell lines, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were observed to inhibit cell growth and trigger apoptosis. nih.gov The modulation of proteins involved in the cell cycle is a common finding. For example, treatment of cell lines with bioactive compounds can lead to an increase in the expression of p53 and p21, alongside a decrease in proteins like CDK2, CDK4, CDK6, and cyclins D and E, culminating in cell cycle arrest, often at the G1 or G2/M phase. jmb.or.krmdpi.com
The induction of apoptosis is frequently correlated with the modulation of the Bcl-2 family of proteins. An increased Bax/Bcl-2 ratio and the activation of executioner caspases, such as caspase-3, are hallmark indicators of apoptosis being initiated following treatment with pyrazole-containing compounds. mdpi.com Flow cytometry analysis confirms these effects by quantifying the percentage of apoptotic cells and the distribution of cells throughout the different phases of the cell cycle. mdpi.comresearchgate.net
Table 3: Effects of Pyrazole Derivatives on Cellular Pathways
| Compound/Derivative Series | Cell Line | Observed Effect | Biochemical Pathway Modulation | Reference |
|---|---|---|---|---|
| PTA-1 | Various cancer cell lines | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Inhibition of tubulin polymerization | nih.gov |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 | Growth inhibition, Apoptosis | Not specified | nih.gov |
| Peperomin E (related natural product) | PC-3 | Cell Cycle Arrest (G2/M phase), Apoptosis | Increased Bax/Bcl-2 ratio, Caspase-3 activation | mdpi.com |
| 5-Oxopyrrolidine derivatives | A549 | Anticancer activity | Structure-dependent activity, hydrazones more active | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biochemical Interactions
The substitution on the nitrogen atom of the pyrrolidinone ring is a critical determinant of the biochemical activity of this class of compounds. In the development of 5-oxopyrrolidine derivatives, modifications at this position have been explored to generate compounds with diverse functional groups. mdpi.com For example, starting with a 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid, the amino group on the phenyl ring (the N-substituent) serves as a handle for further chemical synthesis. mdpi.com
In a different chemical series targeting SIKs, the replacement of a pyrrolidine (B122466) ring with a piperidine (B6355638) ring led to a threefold increase in activity on SIK2, demonstrating that even subtle changes to the ring system attached to the core scaffold can have a substantial impact on enzyme inhibition. acs.orgacs.org
Modifications to the pyrazole ring itself, or to the groups attached to it, have a profound effect on the biochemical interactions and selectivity of the resulting compounds. In the context of cannabinoid receptor ligands, SAR studies of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides showed that the substituents at position 1 of the pyrazole nucleus are key for selectivity. nih.gov Compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at this position were generally more selective for the hCB1 receptor. nih.gov
For kinase inhibitors, SAR exploration has also proven fruitful. In a series of Aurora A kinase inhibitors, a nitro group on the pyrazole-containing scaffold was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. mdpi.com In another series, the presence of a morpholino ring was more favorable for activity than smaller groups like diethylamino or just hydrogen. mdpi.com
Furthermore, investigations into PERK inhibitors based on a 1H-pyrazol-3(2H)-one scaffold have utilized structure-based design to optimize substituents, leading to potent and highly selective compounds. nih.govmedchemexpress.com These studies collectively demonstrate that the pyrazole ring is a highly tunable scaffold, where specific substitutions can be strategically employed to enhance potency and modulate selectivity for a given biochemical target. mdpi.comnih.gov
Conformational Effects on Molecular Recognition
There is no specific research available on the conformational effects of this compound on molecular recognition. However, studies on related heterocyclic compounds indicate that the conformation of both the pyrazole and pyrrolidine rings plays a critical role in how a molecule interacts with biological targets.
For instance, research on inhibitors containing pyrrolidine or piperidine rings shows that substitutions on these rings can significantly alter biological activity. The replacement of a pyrrolidine ring with a piperidine ring in certain kinase inhibitors led to a threefold increase in activity on the target enzyme SIK2. acs.orgacs.orgacs.org This suggests that the size and flexibility of the saturated heterocyclic ring are key determinants for effective binding. Furthermore, the stereochemistry of the pyrrolidine ring is crucial; a study on a pyrrolidine derivative with a chiral center noted that its racemic mixture was tested, but enantiomerically pure synthesis would be a subject for future investigation to determine if one enantiomer is more active than the other. acs.org This highlights that the three-dimensional arrangement of the pyrrolidin-2-one ring in this compound would likely have a profound impact on its ability to be recognized by a specific biological target.
Molecular Docking and Ligand-Target Interaction Analysis
While no molecular docking studies have been published for this compound, the methodology is widely applied to understand the binding of related pyrazole-containing compounds to their macromolecular targets. rsc.orgnih.govnih.gov
Molecular docking simulations are a standard computational tool used to predict how a ligand, such as this compound, might bind to a protein target. These studies can predict the preferred orientation of the compound within the active site of an enzyme or receptor.
For example, in studies of pyrazole derivatives targeting protein kinases, docking analyses have been used to visualize how these molecules fit into the ATP-binding pocket. rsc.orgnih.gov In one such study on pyrrole (B145914) derivatives, a pyrrolidine moiety was predicted to occupy a specific hydrophobic pocket within the enzyme's active site. nih.gov Similarly, docking studies on pyrazolone (B3327878) derivatives helped to identify potential binding modes and rationalize their biological activity. nih.gov If this compound were to be investigated as a kinase inhibitor, docking would be employed to predict its binding orientation, identifying which parts of the molecule interact with key residues in the kinase domain.
The analysis of intermolecular interactions is a critical component of molecular docking that explains the stability of a ligand-target complex. For a molecule like this compound, several key interactions could be anticipated.
Hydrogen Bonds: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). The carbonyl oxygen of the pyrrolidin-2-one ring is also a strong hydrogen bond acceptor. In docking studies of related compounds, these groups are often shown to form crucial hydrogen bonds with amino acid residues in the target protein, such as with the backbone of alanine (B10760859) residues in kinase hinges. acs.org
Hydrophobic Interactions: The methylene (B1212753) groups of the pyrrolidin-2-one ring and the carbon backbone of the pyrazole ring are capable of forming hydrophobic interactions with nonpolar amino acid residues like leucine (B10760876) and valine. nih.gov Docking studies on similar molecules have shown that these interactions are essential for anchoring the ligand within hydrophobic pockets of the binding site. nih.gov
Chemoenzymatic Synthesis of Metabolites or Derivatives for Mechanistic Probes
There is no information available regarding the chemoenzymatic synthesis of metabolites or derivatives of this compound. This process, which combines chemical synthesis with enzymatic transformations, is often used to produce specific metabolites or to create derivatives that can act as probes to study a compound's mechanism of action.
The synthesis of pyrazole and pyrrolidine-containing compounds has been described through various chemical routes. acs.orgmdpi.comnih.govsemanticscholar.orgnih.gov For example, a convenient preparation of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazoles has been reported, involving the alkylation of pyrazole with a protected prolinol mesylate followed by deprotection. semanticscholar.org The classical Knorr synthesis, involving the condensation of a hydrazine (B178648) with a β-dicarbonyl compound, is a common method for creating the pyrazole ring. acs.orgnih.gov
While no chemoenzymatic methods for this specific compound are documented, one could envision using enzymes for specific transformations. For example, a hydrolase could be used to open the lactam ring of the pyrrolidin-2-one, or an oxidase could be employed to hydroxylate a specific position on either ring, mimicking metabolic pathways. Such derivatives would be invaluable as mechanistic probes to understand structure-activity relationships and metabolic fate.
Potential Applications As Molecular Probes and Building Blocks
Use in Combinatorial Chemistry Libraries
The pyrazole (B372694) nucleus and the pyrrolidine (B122466) ring are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govnih.gov The pyrazole scaffold is a key component in numerous known drugs and is a subject of intense investigation in drug discovery. nih.gov Similarly, the five-membered pyrrolidine ring is widely used by medicinal chemists to create compounds for treating human diseases, valued for its ability to explore pharmacophore space three-dimensionally. nih.gov
Given the established importance of both motifs, 1-(1H-pyrazol-3-yl)pyrrolidin-2-one represents an ideal starting point for the generation of combinatorial chemistry libraries. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be screened for biological activity. mdpi.com The subject compound offers multiple points for diversification: the pyrazole ring can be substituted at the N1 position, while the pyrrolidinone ring can be modified at various positions. This allows for the creation of a vast library of analogues from a single, common core structure. The synthesis of such libraries on a solid support, a common technique in combinatorial chemistry, has been successfully demonstrated for other pyrazole-based scaffolds. mdpi.com
The strategic combination of these two scaffolds in one molecule provides a platform for developing new chemical entities for high-throughput screening, potentially leading to the discovery of novel therapeutic agents. acs.org
Development of Fluorescent or Isotopic Probes
Molecular probes are essential tools in biochemistry and cell biology for visualizing and tracking biological processes. The development of fluorescent or isotopically labeled versions of this compound or its derivatives could provide such tools.
Fluorescent Probes: The photophysical properties of pyrazole derivatives have been a subject of study, with some compounds exhibiting interesting fluorescence characteristics. researchgate.net By chemically modifying the this compound scaffold, for instance, by introducing chromophoric or auxochromic groups, it is plausible to design novel fluorescent probes. These probes could potentially be used to study the interactions of pyrazole-pyrrolidinone-based molecules with biological targets, such as enzymes or receptors, through techniques like fluorescence microscopy or fluorescence polarization assays.
Isotopic Probes: Isotopic labeling involves replacing one or more atoms of a molecule with their isotope (e.g., replacing ¹H with ²H or ³H, or ¹²C with ¹³C or ¹⁴C). This allows the molecule to be traced and quantified in biological systems. A complex molecule containing both pyrazole and pyrrolidine motifs has been successfully used in a radioligand binding assay, a technique that relies on isotopic labeling to quantify the affinity of a ligand for its receptor. nih.gov This demonstrates the feasibility of using this scaffold in such applications. By synthesizing an isotopically labeled version of this compound, researchers could perform:
Receptor Binding Assays: To identify and characterize the binding sites of its derivatives. nih.gov
Metabolic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates based on this scaffold.
NMR Studies: Using stable isotopes like ¹³C or ¹⁵N to investigate molecular structure and dynamics.
Application as Ligands in Catalysis
Pyrazole derivatives are well-established as effective ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate with a wide range of metal ions, forming stable complexes that can catalyze various chemical transformations. bohrium.com The use of pyrazole-based ligands has been shown to significantly enhance the catalytic activity of metal centers in reactions such as oxidation and polymerization. researchgate.netnih.gov
The compound this compound possesses the key structural features of a potential ligand. The pyrazole ring's adjacent nitrogen atoms can act as a bidentate or monodentate ligand to coordinate with metal ions like copper, titanium, or palladium. bohrium.comnih.govnih.gov Research on other pyrazole-based ligands has demonstrated their effectiveness in forming in-situ catalysts with copper(II) salts for the oxidation of catechol to o-quinone. bohrium.comresearchgate.net
| Ligand | Copper(II) Salt | Solvent | Catalytic Activity (Vmax, µmol L⁻¹ min⁻¹) | Reference |
|---|---|---|---|---|
| L1 (a tripodal pyrazole ligand) | CuSO₄ | Methanol | 2.77 | researchgate.net |
| L1 (a tripodal pyrazole ligand) | Cu(NO₃)₂ | Methanol | 14.92 | researchgate.net |
| L2 (a tripodal pyrazole ligand) | CuSO₄ | Methanol | 20.83 | researchgate.net |
| L2 (a tripodal pyrazole ligand) | CuCl₂ | Methanol | 15.62 | researchgate.net |
The data in Table 1, from studies on functionally related pyrazole ligands, illustrates the potential of this chemical class in catalysis. By analogy, complexes of this compound could be explored as catalysts for oxidation, reduction, cross-coupling, and polymerization reactions, offering a valuable tool for synthetic organic chemistry.
Role in Material Science (e.g., Photophysical Properties)
The development of new organic materials with specific optical and electronic properties is a rapidly growing field. Pyrazole and its derivatives are recognized for their utility in materials science, contributing to the creation of dyes, liquid crystals, and other functional materials. nih.govscilit.com The photophysical properties, such as absorption and emission of light, are central to these applications.
Studies on pyrazolone-based azo compounds have detailed their solvatochromic behavior, where their color changes depending on the polarity of the solvent. researchgate.net These properties are indicative of intramolecular charge-transfer (ICT) characteristics, which are crucial for designing materials for optoelectronics, such as non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs). While specific data for this compound is not available, the photophysical characteristics of related structures suggest its potential as a chromophoric core.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| DCM | 415 | 570 | 7247 | researchgate.net |
| THF | 415 | 575 | 7447 | researchgate.net |
| ACN | 415 | 590 | 8001 | researchgate.net |
| DMSO | 425 | 600 | 7619 | researchgate.net |
The data in Table 2 shows that related pyrazole structures can exhibit large Stokes shifts, a desirable property for fluorescent materials as it minimizes self-absorption. By functionalizing the this compound scaffold, it may be possible to tune its photophysical properties to create novel materials for applications in sensors, imaging, and electronics.
Precursors for Advanced Organic Materials
A precursor is a compound that participates in a chemical reaction that produces another compound. Given its versatile chemical nature, this compound is an excellent candidate as a precursor for a wide range of advanced organic materials. Its utility as a building block in combinatorial chemistry, its potential as a ligand for creating novel catalysts, and its latent photophysical properties all point to its role as a foundational molecule.
Advanced organic materials derived from this precursor could include:
Metallo-organic Frameworks (MOFs): The pyrazole moiety can act as a linker to connect metal nodes, forming porous materials with applications in gas storage, separation, and catalysis. bohrium.com
Conducting Polymers: By incorporating this scaffold into a polymer backbone, it may be possible to create materials with tailored electronic properties.
Bioactive Polymers: Functionalized polymers incorporating this structure could be designed for drug delivery or as biocompatible materials.
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography.
- Monitor reaction progress using TLC or HPLC.
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm regiochemistry and substituent orientation. For example, NMR of 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one shows distinct aromatic proton splitting patterns at δ 8.2–8.5 ppm .
- HRMS : Validate molecular weight (e.g., CHClNO has a theoretical mass of 197.03 g/mol) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., 3D7 structure in ) .
Challenges : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC).
Advanced: How do catalytic systems influence regioselectivity in pyrrolidin-2-one functionalization?
Methodological Answer:
- Copper catalysis : Enables anti-Markovnikov addition in hydrothiolation. For example, Cu(I) catalysts direct thiol addition to the β-position of allenamides, as seen in 1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one synthesis .
- Palladium catalysis : Facilitates cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. Analogous reactions with 4-methoxyphenyl groups show >90% regioselectivity .
Q. Data Interpretation :
- Compare NMR shifts of α- vs. β-substituted carbons.
- Computational modeling (e.g., DFT) predicts electronic effects on regioselectivity.
Advanced: How to address conflicting reactivity data in substitution reactions?
Methodological Answer:
- Controlled experiments : Vary solvents (e.g., DMF vs. THF), bases (e.g., KCO vs. NaH), and temperatures to isolate factors causing discrepancies. For example, polar aprotic solvents favor SNAr in pyrazine substitutions .
- Kinetic studies : Use in-situ IR or NMR to track reaction rates. Conflicting data in 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one synthesis may arise from competing elimination pathways under strong bases .
Resolution : Optimize conditions using DoE (Design of Experiments) frameworks.
Advanced: What safety protocols are critical for handling reactive intermediates?
Methodological Answer:
- Hygroscopic intermediates : Store under inert gas (e.g., N) to prevent hydrolysis, as seen in 1-[3-(hydroxymethyl)phenyl]pyrrolidin-2-one handling .
- Toxic byproducts : Use fume hoods and PPE when working with nitroaromatic or chlorinated derivatives (e.g., 4-{1-[(3-chlorophenyl)methyl]-1H-benzodiazol-2-yl}pyrrolidin-2-one) .
Q. Regulatory Compliance :
- Follow GHS Category 4 guidelines for acute toxicity (oral/dermal/inhalation) .
- Dispose of waste via approved chemical protocols.
Advanced: How to resolve spectral ambiguities in substituted pyrrolidin-2-ones?
Methodological Answer:
- 2D NMR : Use NOESY to confirm spatial proximity of protons (e.g., distinguish cis/trans isomers in 1-(3-methoxyphenyl)pyrrolidin-2-one derivatives) .
- Isotopic labeling : Introduce or labels in pyrazole rings to simplify NMR interpretation .
Case Study : For 1-(5-amino-2-methoxybenzyl)pyrrolidin-2-one, - HMBC confirmed amine-pyrazole connectivity .
Advanced: What computational tools predict biological activity of pyrrolidin-2-one derivatives?
Methodological Answer:
- Molecular docking : Screen against targets like LRH-1 (Liver Receptor Homolog-1) using AutoDock Vina. For example, 1-(3ʹ-(1-(2-morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone showed high binding affinity .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data. Polar groups (e.g., -NO, -OCH) enhance solubility and target interaction .
Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
